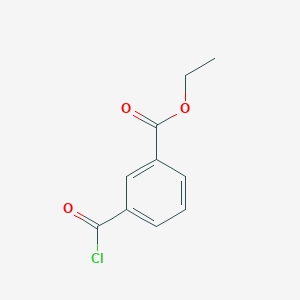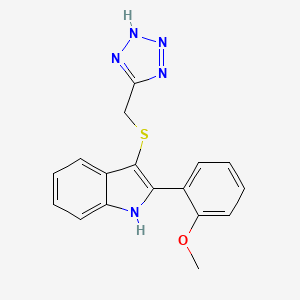
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with phosphorus trichloride (PCl3) and an alcohol. One common method is the reaction of 2-chloro-1,3-propanediol with phosphorus trichloride in the presence of butanol. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates, depending on the reaction conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound, with the choice of conditions depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are substituted phospholane derivatives.
Oxidation Reactions: The major products are phosphonic acids or phosphonates.
Hydrolysis: The major products are phosphoric acid derivatives.
科学的研究の応用
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
4-(Butoxymethyl)phenol: This compound shares the butoxymethyl group but lacks the dioxaphospholane ring.
2-(tert-butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: This compound contains a butoxymethyl group and is used in stereoselective synthesis.
Uniqueness
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane is unique due to the presence of the dioxaphospholane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require the unique reactivity of the dioxaphospholane ring.
特性
CAS番号 |
65534-04-5 |
|---|---|
分子式 |
C7H14ClO3P |
分子量 |
212.61 g/mol |
IUPAC名 |
4-(butoxymethyl)-2-chloro-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H14ClO3P/c1-2-3-4-9-5-7-6-10-12(8)11-7/h7H,2-6H2,1H3 |
InChIキー |
NWDREBNYQSHHGG-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC1COP(O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


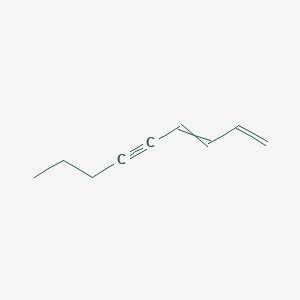
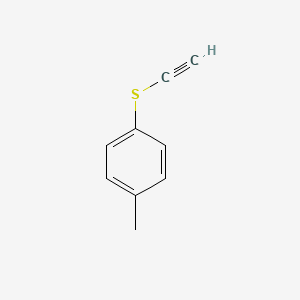

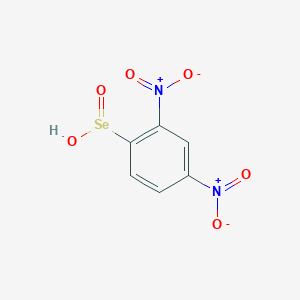
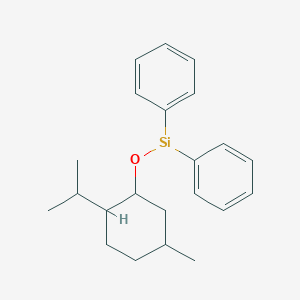
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
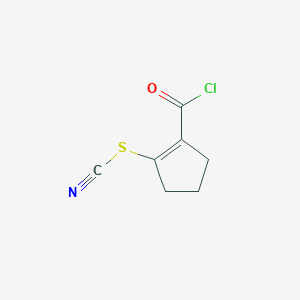
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)

![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
